molecular formula C12H13BrN2O B11796265 6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one

6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one

Cat. No.: B11796265
M. Wt: 281.15 g/mol
InChI Key: KXFSSHWDMBAOKG-UHFFFAOYSA-N
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Description

6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one is a chemical compound with the molecular formula C12H13BrN2O and a molecular weight of 281.15 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position of the isoindolinone ring and a pyrrolidine ring attached to the 3rd position. It is a versatile compound with significant potential in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the bromine atom or the isoindolinone ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindolinone derivatives with higher oxidation states, while substitution reactions can produce a wide range of functionalized isoindolinones.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and isoindolinone ring play crucial roles in its reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one is unique due to its specific substitution pattern and the presence of the pyrrolidine ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13BrN2O

Molecular Weight

281.15 g/mol

IUPAC Name

6-bromo-2-pyrrolidin-3-yl-3H-isoindol-1-one

InChI

InChI=1S/C12H13BrN2O/c13-9-2-1-8-7-15(10-3-4-14-6-10)12(16)11(8)5-9/h1-2,5,10,14H,3-4,6-7H2

InChI Key

KXFSSHWDMBAOKG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2CC3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

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